molecular formula C5H9NO B3057076 2-Methoxy-2-methylpropanenitrile CAS No. 76474-09-4

2-Methoxy-2-methylpropanenitrile

Cat. No.: B3057076
CAS No.: 76474-09-4
M. Wt: 99.13 g/mol
InChI Key: GREBWGAVFUQVPM-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylpropanenitrile is a colorless liquid with a strong odor. It is primarily used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The compound has gained significant attention due to its diverse applications and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2-methylpropanenitrile can be synthesized through various methods. One common method involves the reaction of 2-methoxy-2-methylpropanol with a cyanide source under basic conditions. The reaction typically proceeds as follows:

CH3C(OCH3)CH2OH+NaCNCH3C(OCH3)CH2CN+NaOH\text{CH}_3\text{C(OCH}_3\text{)CH}_2\text{OH} + \text{NaCN} \rightarrow \text{CH}_3\text{C(OCH}_3\text{)CH}_2\text{CN} + \text{NaOH} CH3​C(OCH3​)CH2​OH+NaCN→CH3​C(OCH3​)CH2​CN+NaOH

In this reaction, sodium cyanide acts as the cyanide source, and the reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as distillation and purification to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.

    Substitution: Reagents such as Grignard reagents can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the reagents used.

Scientific Research Applications

2-Methoxy-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-2-methylpropanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic addition reactions, leading to the formation of new bonds and functional groups. These interactions can affect biological pathways and molecular targets, contributing to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2-methylpropane: Similar structure but lacks the nitrile group.

    2-Hydroxy-2-methylpropanenitrile: Contains a hydroxyl group instead of a methoxy group.

    2-Methoxy-2-methylbutanenitrile: Similar structure with an additional carbon in the chain.

Uniqueness

Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry .

Properties

IUPAC Name

2-methoxy-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2,4-6)7-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREBWGAVFUQVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90503212
Record name 2-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76474-09-4
Record name 2-Methoxy-2-methylpropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90503212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-2-methylpropanenitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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